molecular formula C15H17NO3 B14858887 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Cat. No.: B14858887
M. Wt: 259.30 g/mol
InChI Key: UWSCMCLQLNPWKF-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound is characterized by the presence of methoxy groups and an aminomethyl linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol typically involves the reduction of Schiff bases. One common method includes the reaction of 2-methoxyphenol with 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol can be compared with similar compounds such as:

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-methoxy-6-[(2-methoxyanilino)methyl]phenol

InChI

InChI=1S/C15H17NO3/c1-18-13-8-4-3-7-12(13)16-10-11-6-5-9-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3

InChI Key

UWSCMCLQLNPWKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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